4,4,4-Tris(trifluoromethyl)butanenitrile
Overview
Description
4,4,4-Tris(trifluoromethyl)butanenitrile is a chemical compound with the molecular formula C7H4F9N. It is characterized by the presence of three trifluoromethyl groups attached to a butanenitrile backbone. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tris(trifluoromethyl)butanenitrile typically involves the reaction of trifluoromethylating agents with suitable nitrile precursors. One common method is the reaction of 4,4,4-Trifluorobutyronitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Tris(trifluoromethyl)butanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids.
Reduction: Trifluoromethyl-substituted amines.
Substitution: Various trifluoromethyl-substituted derivatives
Scientific Research Applications
4,4,4-Tris(trifluoromethyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with high thermal stability
Mechanism of Action
The mechanism of action of 4,4,4-Tris(trifluoromethyl)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of specific molecular pathways .
Comparison with Similar Compounds
- 4,4,4-Trifluorobutyronitrile
- 4,4-Bis(trifluoromethyl)-5,5,5-trifluoropentanitrile
- 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile
Comparison: Compared to its similar compounds, 4,4,4-Tris(trifluoromethyl)butanenitrile is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it more suitable for applications requiring high thermal stability and specific chemical properties .
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F9N/c8-5(9,10)4(2-1-3-17,6(11,12)13)7(14,15)16/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUQCQIRAHYPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378287 | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-47-9 | |
Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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